REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].C(Cl)(=O)C.Br[CH2:10][N:11]1[CH2:18][N:17]([N+:19]([O-:21])=[O:20])[CH2:16][N:15]([N+:22]([O-:24])=[O:23])[CH2:14][N:13]([N+:25]([O-:27])=[O:26])[CH2:12]1>O.C(Cl)Cl>[N:1]([CH2:10][N:11]1[CH2:18][N:17]([N+:19]([O-:21])=[O:20])[CH2:16][N:15]([N+:22]([O-:24])=[O:23])[CH2:14][N:13]([N+:25]([O-:27])=[O:26])[CH2:12]1)=[N+:2]=[N-:3] |f:0.1|
|
Name
|
|
Quantity
|
345 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
286 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
640 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
BrCN1CN(CN(CN(C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 h at 10°-15° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in 2.5 h
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The white solid was washed with methylene chloride (2×200 mL), water (200 mL), and ether (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven overnight at 40° C
|
Duration
|
8 (± 8) h
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])CN1CN(CN(CN(C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |